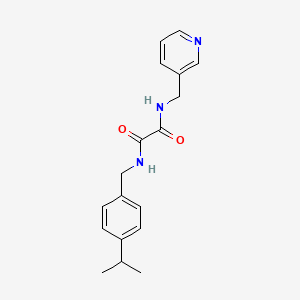![molecular formula C19H25NO3 B4620625 3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4620625.png)
3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
説明
Synthesis Analysis
Synthesis of bicyclic compounds such as the one often involves multi-step organic reactions that aim to build the complex bicyclic framework. For example, a non-chiral, rigid bicyclic dicarboxylic acid analogue has been synthesized from dimethyl-meso-2,5-dibromohexanedioate through a key step of double alkylation, achieving a total yield of 28% (Kubyshkin, Mikhailiuk, & Komarov, 2007). Such synthetic pathways might offer insights into the synthesis of the compound , highlighting the complexity and efficiency of synthesizing bicyclic frameworks.
Molecular Structure Analysis
Bicyclic compounds often exhibit unique molecular structures that are rigid and constrained, affecting their chemical behavior. The placement of substituents within the bicyclic framework can lead to conformational locking, influencing the compound's reactivity and interaction with biological targets. For instance, the synthesis and X-ray crystal structures of bicyclic carboxylic acids have shown that N-Boc-amino groups in stereoisomers can render the molecules conformationally locked (Vorberg, Trapp, Carreira, & Müller, 2017).
Chemical Reactions and Properties
Bicyclic compounds like "3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid" can undergo a variety of chemical reactions, including cycloadditions, ring expansions, and functional group transformations. The nature of the bicyclic core can significantly influence these reactions, leading to highly specific outcomes. For example, the Au(I)-catalyzed synthesis of bicyclo[3.2.0]heptanes showcases the potential for efficient and highly strained functionalized bicyclic structures (Li, Huang, & Zhang, 2008).
Physical Properties Analysis
The physical properties of bicyclic compounds, including melting points, boiling points, solubility, and crystalline structure, are directly influenced by their molecular architecture. The rigidity of the bicyclic framework often leads to distinct physical characteristics that can be leveraged in material science and pharmaceutical applications. Studies on similar bicyclic compounds have elucidated their crystalline structures and how intermolecular interactions influence their physical state (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties of "3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid," such as acidity/basicity, reactivity with different reagents, and stability under various conditions, are pivotal for its application in synthesis and medicinal chemistry. The conformational stability and reactivity are often studied through spectroscopic and theoretical methods, offering insights into the compound's behavior in chemical environments (Singh, Kumar, Tiwari, & Rawat, 2013).
科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are known for their roles as precursors in industrial chemicals and are produced fermentatively using engineered microbes. However, their accumulation can inhibit microbial growth, affecting yields in biotechnological applications. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for developing strategies to increase microbial robustness and improve industrial performance. This is particularly relevant for the compound , which could potentially act as an inhibitor or substrate in microbial processes, impacting the production of bio-renewable chemicals and fuels (Jarboe, Royce, & Liu, 2013).
Anticancer Properties of Plant-Derived Carboxylic Acids
Natural carboxylic acids from plants exhibit significant biological activity, including anticancer properties. The structure-activity relationships of these compounds, such as benzoic acid, cinnamic acid, and their derivatives, have been extensively studied. These studies provide insights into how structural differences influence their antioxidant, antimicrobial, and cytotoxic activities. The exploration of these relationships can inform the development of new anticancer agents and highlight the therapeutic potential of complex carboxylic acids and their derivatives (Godlewska-Żyłkiewicz et al., 2020).
Applications in Biomass Conversion
The conversion of plant biomass into valuable chemicals is a key area of research in the development of sustainable technologies. Compounds like the one could be intermediates or products in the conversion processes of biomass to useful derivatives, such as furan derivatives, which are pivotal in creating sustainable polymers, functional materials, and fuels. This area of research emphasizes the role of complex carboxylic acids in advancing green chemistry and the bioeconomy (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Synthesis and Medical Applications
Levulinic acid, a biomass-derived compound, showcases the potential of carboxylic acids in drug synthesis due to its carbonyl and carboxyl functional groups. It underscores the flexibility and diversity carboxylic acids bring to drug synthesis, reducing costs and simplifying processes. This highlights the untapped potential of carboxylic acids in medicine, including the synthesis of anticancer drugs, and suggests that similar compounds could have significant applications in pharmaceuticals (Zhang et al., 2021).
特性
IUPAC Name |
3-[1-(2,4-dimethylphenyl)ethylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-10-4-7-15(11(2)8-10)12(3)20-18(21)16-13-5-6-14(9-13)17(16)19(22)23/h4,7-8,12-14,16-17H,5-6,9H2,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDIXKDNNYJBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2C3CCC(C3)C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)

![2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4620555.png)
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)
![3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)



![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4620597.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)
![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)

![3-ethyl-5-[(9-oxo-9H-fluoren-3-yl)methylene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B4620640.png)
![N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine](/img/structure/B4620651.png)